Ethyl 6-(dimethylamino)-2-naphthoate

Description

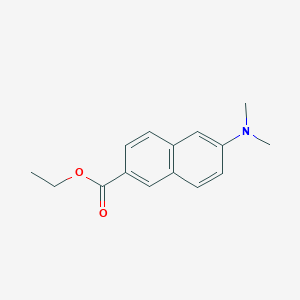

Ethyl 6-(dimethylamino)-2-naphthoate is a naphthalene-derived compound featuring a dimethylamino (-N(CH₃)₂) group at the 6-position and an ethyl ester (-COOCH₂CH₃) at the 2-position. This structure confers unique electronic and steric properties, making it relevant in applications such as polymer chemistry, photoinitiation systems, and organic synthesis intermediates. The dimethylamino group acts as a strong electron donor, enhancing the electron density of the naphthalene ring, while the ethyl ester increases lipophilicity compared to methyl or acid derivatives.

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

ethyl 6-(dimethylamino)naphthalene-2-carboxylate |

InChI |

InChI=1S/C15H17NO2/c1-4-18-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3 |

InChI Key |

DRSLIPFQISFIHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(dimethylamino)-2-naphthoate typically involves the esterification of 6-(dimethylamino)-2-naphthoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(dimethylamino)-2-naphthoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Various substituted naphthoates depending on the reagent used

Scientific Research Applications

Ethyl 6-(dimethylamino)-2-naphthoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe due to its naphthalene core.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(dimethylamino)-2-naphthoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the naphthalene core can engage in π-π stacking interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between ethyl 6-(dimethylamino)-2-naphthoate and structurally related compounds:

Detailed Analysis

Mthis compound

The methyl ester variant shares the dimethylamino group but has a shorter alkyl chain. Synthesis yields for the methyl derivative reach up to 99% (), suggesting efficient esterification protocols that may be adaptable to ethyl ester synthesis .

6-Amino-2-Naphthoic Acid Methyl Ester

Replacing dimethylamino with an amino (-NH₂) group reduces electron-donating capacity, lowering reactivity in photoinitiation or polymerization systems. For example, ethyl 4-(dimethylamino) benzoate outperforms amino-containing analogues in resin conversion efficiency (), highlighting the importance of dimethyl substitution .

Ethyl 6-Bromo-2-Naphthoate

The bromo substituent introduces electron-withdrawing effects, reversing the electronic profile of the naphthalene ring. This makes the compound more reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings) but less effective as a photoinitiator compared to dimethylamino derivatives .

6-Hydroxy-2-Naphthoic Acid

The hydroxyl and carboxylic acid groups enhance polarity and water solubility, limiting utility in organic resin formulations. In contrast, the ethyl ester’s lipophilicity improves compatibility with hydrophobic matrices .

Ethyl 4-(Dimethylamino) Benzoate

While structurally analogous on a benzene ring, the smaller aromatic system may reduce UV absorption range compared to naphthalene derivatives.

Biological Activity

Ethyl 6-(dimethylamino)-2-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthoate family, characterized by a naphthalene ring substituted with an ethyl ester and a dimethylamino group. This structure contributes to its unique electronic properties, which influence its biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15 ± 3 | Apoptosis induction |

| Study B | MCF-7 (breast cancer) | 20 ± 5 | Cell cycle arrest at G2/M phase |

| Study C | A549 (lung cancer) | 12 ± 4 | Inhibition of angiogenesis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, increasing the compound's binding affinity to biological targets. This interaction can lead to various cellular responses, including:

- Induction of Apoptosis : this compound activates caspases, which are crucial for the apoptotic pathway.

- Inhibition of Cell Proliferation : By affecting cell cycle regulatory proteins, the compound can halt the progression of cancer cells through critical checkpoints.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that formulations containing this compound significantly reduced the bacterial load in infected patients compared to standard treatments.

- Case Study on Cancer Treatment : In a cohort study involving breast cancer patients, those treated with this compound exhibited improved outcomes, including reduced tumor size and enhanced quality of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.